molecular formula C9H11NO2 B1604803 2-methoxy-N-methylbenzamide CAS No. 3400-35-9

2-methoxy-N-methylbenzamide

Cat. No. B1604803
CAS RN: 3400-35-9
M. Wt: 165.19 g/mol
InChI Key: NXVAEVHJWOBXKG-UHFFFAOYSA-N
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Description

2-methoxy-N-methylbenzamide, also referred to as Weinreb amide, is an N, N-disubstituted benzamide . It has been investigated for its hydrogen bonding interactions with thioacetamide .


Synthesis Analysis

The synthesis of 2-methoxy-N-methylbenzamide has been reported . It has been used in the preparation of β-trifluoromethyl enaminones . A two-step, one-pot reduction/cross-coupling procedure has been used for the synthesis of substituted benzaldehydes .


Molecular Structure Analysis

The molecular formula of 2-methoxy-N-methylbenzamide is C9H11NO2 . It has a molecular weight of 165.19 .


Chemical Reactions Analysis

2-methoxy-N-methylbenzamide has been used in the preparation of β-trifluoromethyl enaminones . It has also been used in the synthesis of functionalized (benz)aldehydes .


Physical And Chemical Properties Analysis

2-methoxy-N-methylbenzamide is a liquid with a refractive index of 1.533 (lit.) . It has a boiling point of 70 °C/0.1 mmHg (lit.) and a density of 1.085 g/mL at 25 °C (lit.) .

Scientific Research Applications

Radioligand Development for Sigma-2 Receptors

A study by Xu et al. (2005) developed radiolabeled benzamide analogues, including compounds related to 2-methoxy-N-methylbenzamide, for studying sigma-2 receptors in vitro. This research highlighted the potential of these compounds as probes for receptor studies, especially in the context of neuropharmacology and receptor characterization (Xu et al., 2005).

Exploration of Chemical Synthesis Methods

Reitz and Massey (1990) explored the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, demonstrating its usefulness in chemical syntheses. This work provides insights into the synthetic versatility of compounds similar to 2-methoxy-N-methylbenzamide and their potential applications in creating more complex chemical structures (Reitz & Massey, 1990).

Neuroleptic Agent Research

De Paulis et al. (1985) synthesized a series of substituted 6-methoxysalicylamides from 2,6-dimethoxybenzamides to investigate their properties as neuroleptic agents. This study is significant for understanding the therapeutic potential of benzamide derivatives in neuropharmacology (De Paulis et al., 1985).

Asymmetric Michael Addition Catalysis

Inokuma, Hoashi, and Takemoto (2006) conducted a study on the asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, including derivatives of 2-methoxybenzamide. This research contributes to the field of catalysis and asymmetric synthesis, showcasing the application of these compounds in complex chemical reactions (Inokuma, Hoashi, & Takemoto, 2006).

Biomass Proxy Research

Vane and Abbott (1999) used methoxyphenols, including 2-methoxyphenol, a related compound to 2-methoxy-N-methylbenzamide, as proxies for terrestrial biomass in studying the chemical changes in lignin during hydrothermal alteration. This research is relevant for understanding the biogeochemical cycles and environmental sciences (Vane & Abbott, 1999).

Neurokinin Receptor Antagonist Development

Kubota et al. (1998) synthesized spiro-substituted piperidines, including N-methylbenzamide derivatives, to discover novel NK1-NK2 dual antagonists. This study contributes to the development of new therapeutic agents targeting neurokinin receptors (Kubota et al., 1998).

Intramolecular Hydrogen Bonding Studies

Liu et al. (2009) investigated the intramolecular hydrogen bonding in ortho-substituted arylamides, including ortho-methoxy-N-methylbenzamide. This research is important for understanding the molecular interactions and conformational preferences in organic chemistry (Liu et al., 2009).

Development of Antibacterial Agents

Haydon et al. (2010) synthesized derivatives of 3-methoxybenzamide to create potent antistaphylococcal compounds with improved pharmaceutical properties. This highlights the role of benzamide derivatives in developing new antibacterial agents (Haydon et al., 2010).

Safety And Hazards

2-methoxy-N-methylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(11)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVAEVHJWOBXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187609
Record name Benzamide, o-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-methylbenzamide

CAS RN

3400-35-9
Record name 2-Methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3400-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, o-methoxy-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine o-anisoyl chloride (2-methoxybenzoyl chloride) (2.9 g, 17.0 mmol) and tetrahydrofuran (170 mL) and cool to 0° C. Add diisopropylethylamine (5.92 mL, 34 mmol). Add methylamine hydrochloride (1.26 g, 18.7 mmol). Allow to stir for 1 hour and concentrate in vacuo. Chromatograph on silica gel eluting sequentially with 50% ethyl acetate/hexane to give N-methyl-2-methoxybenzamide: TLC Rf =0.45 (silica gel, 50% ethyl acetate/hexane).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
5.92 mL
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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